
4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone, also known as 4-F-PTB, is an organic compound that has been studied extensively for its potential scientific and industrial applications. It is a colorless, volatile liquid with a strong odor. 4-F-PTB has been used in a variety of fields, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, such as indoles, pyrroles, and thiophenes. It has also been used as a reagent for the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. In addition, this compound has been used as a reagent in the synthesis of dyes, pigments, and other organic compounds.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs and other organic compounds. It is thought that this compound binds to the active site of the enzyme, blocking its activity. This inhibition can lead to the accumulation of drugs and other organic compounds in the body, which can lead to adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can act as an inhibitor of enzymes involved in the metabolism of drugs and other organic compounds. This inhibition can lead to the accumulation of drugs and other organic compounds in the body, which can lead to adverse effects. In addition, this compound has been shown to have antifungal, anti-inflammatory, and anticonvulsant activities in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone in laboratory experiments is its low cost and availability. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is volatile and can easily evaporate, making it difficult to accurately measure the amount needed for a given experiment. In addition, this compound is a hazardous material and should be handled with caution.
Orientations Futures
The future of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone is promising. The compound has a wide range of potential applications in organic synthesis, biochemistry, and pharmacology. In addition, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, research is needed to develop more efficient and cost-effective methods of synthesizing this compound.
Méthodes De Synthèse
4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone is synthesized by a two-step process involving Friedel-Crafts acylation and alkylation. In the first step, an acyl chloride is reacted with 4-fluorophenol in the presence of an aluminum chloride catalyst to form 4-fluorophenyl acetate. In the second step, 4-fluorophenyl acetate is reacted with p-tolylmagnesium bromide in the presence of a copper(I) bromide catalyst to form this compound.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-1-(4-methylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-13-5-9-15(10-6-13)17(19)4-2-3-14-7-11-16(18)12-8-14/h5-12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWOXBSUNXKQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



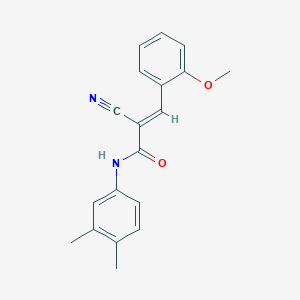
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide](/img/structure/B2948921.png)

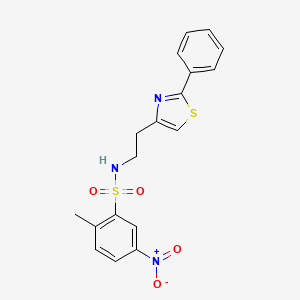
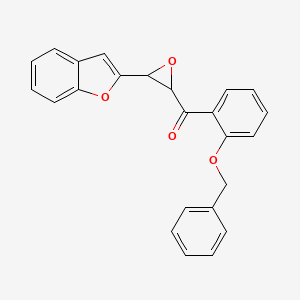
![Methyl (1R,2S,3R,4S,5S,6R)-3-amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2948926.png)
![3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948927.png)
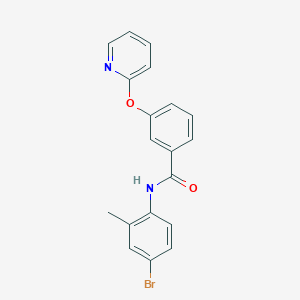
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2948930.png)
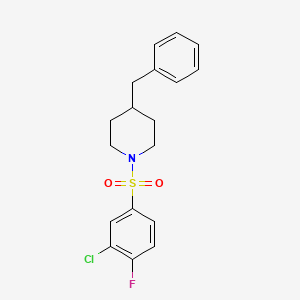
![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2948936.png)
![N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2948938.png)